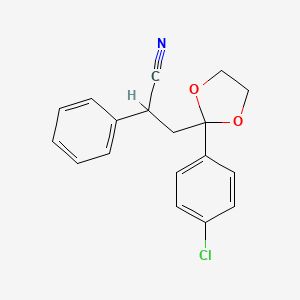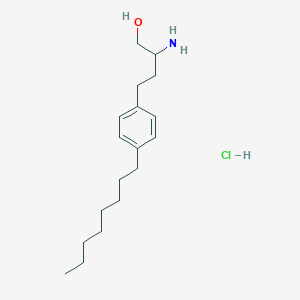![molecular formula C8H10BN3O2 B13864513 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is a heterocyclic compound that features a triazole ring fused with a benzene ring and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler triazole compound without the boronic acid group.
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the boronic acid functionality.
Phenylboronic Acid: Contains the boronic acid group but lacks the triazole ring.
Uniqueness
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is unique due to the combination of the triazole ring and the boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structural complexity and versatility make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H10BN3O2 |
|---|---|
Peso molecular |
191.00 g/mol |
Nombre IUPAC |
(1,4-dimethylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-6(9(13)14)3-4-7-8(5)10-11-12(7)2/h3-4,13-14H,1-2H3 |
Clave InChI |
GMTYCYFWVMODDD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=C1)N(N=N2)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


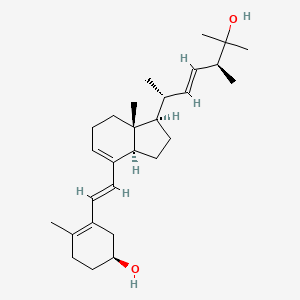

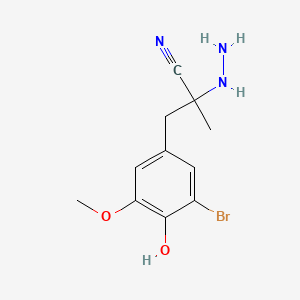
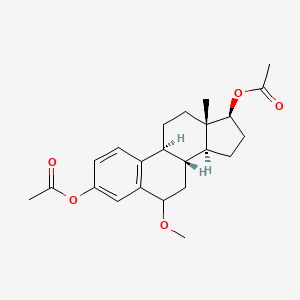
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
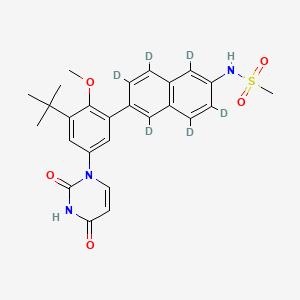

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)



